molecular formula C22H20ClN5O3 B2870103 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 921889-02-3

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

Cat. No. B2870103
CAS RN: 921889-02-3
M. Wt: 437.88
InChI Key: KDQXTTJJOSSONB-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their anticancer activities. For instance, pyrazolo[3,4-d]pyrimidin-4-ones derivatives have been tested against various cancer cell lines, revealing potent anticancer properties. These compounds undergo various synthetic routes, leading to novel structures that exhibit significant inhibition of cancer cell proliferation through different mechanisms, such as targeting specific enzymes or pathways critical to cancer cell survival (Hafez et al., 2016), (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Several research studies have focused on synthesizing novel heterocyclic compounds with potential antimicrobial and anti-inflammatory activities. These compounds, including various pyrazole derivatives, have been evaluated against a range of bacterial and fungal strains. The structural modifications in these compounds aim to enhance their biological activity and selectivity, providing insights into the design of new therapeutic agents with improved efficacy and safety profiles (Desai et al., 2013), (Abu‐Hashem et al., 2020).

Molecular Docking and Design

Research into compounds of this class often involves molecular docking studies to predict the interaction between the synthesized compounds and target proteins or enzymes. This approach helps in understanding the mechanism of action at the molecular level and guides the optimization of compounds for increased potency and specificity. The ability to inhibit specific targets with high affinity suggests potential applications in designing drugs for various diseases, including cancer and microbial infections (Huang et al., 2020).

properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQXTTJJOSSONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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